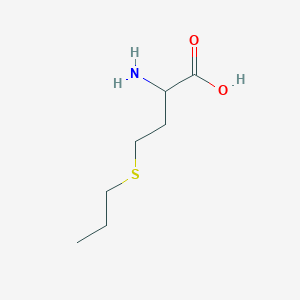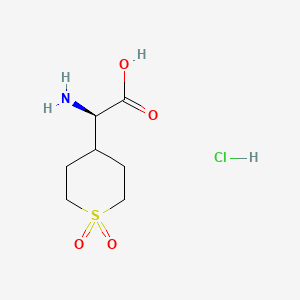
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxylic acid group, and a thian-4-yl group with a dioxo substitution. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thian-4-yl derivatives and amino acid precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Reaction Steps: The synthesis involves the formation of the thian-4-yl group, followed by the introduction of the amino group and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Process: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and modulate their activity, affecting biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, triggering signaling cascades.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole-4-carboxylate: A compound with similar amino and thian-4-yl groups.
Imidazoles: Heterocyclic compounds with similar structural motifs.
Uniqueness
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H14ClNO4S |
|---|---|
Peso molecular |
243.71 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 |
Clave InChI |
YIQQGUGIBCWLNA-FYZOBXCZSA-N |
SMILES isomérico |
C1CS(=O)(=O)CCC1[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1CS(=O)(=O)CCC1C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


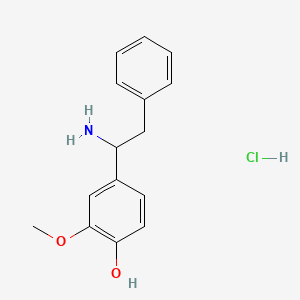

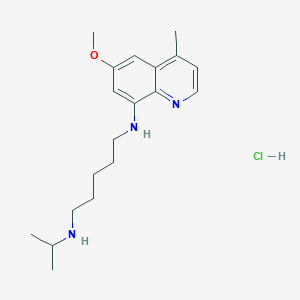

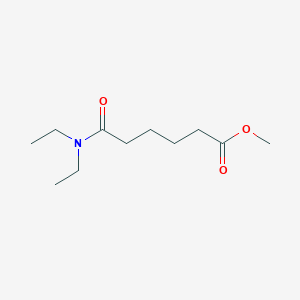
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)




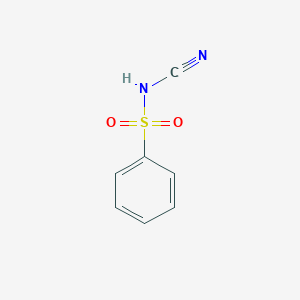
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
